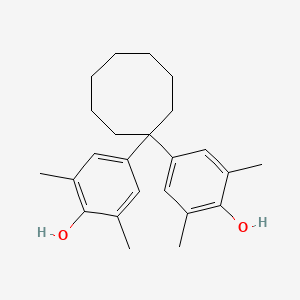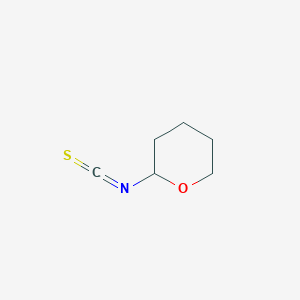
2-Isothiocyanatooxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanatooxane is an organic compound characterized by the presence of an isothiocyanate functional group attached to an oxane ring. Isothiocyanates are known for their reactivity and are commonly found in various natural products and synthetic compounds. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isothiocyanatooxane can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using reagents such as tosyl chloride or cyanuric acid to yield the desired isothiocyanate . Another method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases to convert isocyanides to isothiocyanates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. Aqueous conditions and the use of environmentally friendly reagents are preferred for sustainable production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isothiocyanatooxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of thioureas and other derivatives.
Hydrolysis: Isothiocyanates can hydrolyze to form amines and carbonyl sulfide.
Addition Reactions: Isothiocyanates can react with alcohols and amines to form thiocarbamates and thioureas, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Aplicaciones Científicas De Investigación
2-Isothiocyanatooxane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology: Studied for its potential anticancer and antimicrobial properties due to its reactivity and ability to modify biological molecules
Medicine: Investigated for its role in cancer chemoprevention and neuroprotection.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanatooxane involves its reactivity with nucleophiles, leading to the formation of various derivatives. In biological systems, isothiocyanates can modulate the expression and activity of detoxification enzymes, such as glutathione S-transferases, which play a role in the metabolism and elimination of carcinogens . Additionally, isothiocyanates exhibit antioxidant and anti-inflammatory activities, contributing to their protective effects against oxidative stress and inflammation .
Comparación Con Compuestos Similares
Allyl Isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.
Phenethyl Isothiocyanate: Derived from watercress and studied for its anticancer properties.
Sulforaphane: Found in broccoli and known for its neuroprotective and anticancer activities.
Uniqueness of 2-Isothiocyanatooxane: this compound is unique due to its oxane ring structure, which distinguishes it from other isothiocyanates. This structural feature may impart different reactivity and biological activities, making it a valuable compound for further research and applications.
Propiedades
IUPAC Name |
2-isothiocyanatooxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c9-5-7-6-3-1-2-4-8-6/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMCMFNVHWZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604294 |
Source


|
| Record name | 2-Isothiocyanatooxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93681-26-6 |
Source


|
| Record name | 2-Isothiocyanatooxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
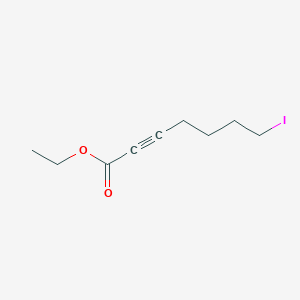



![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
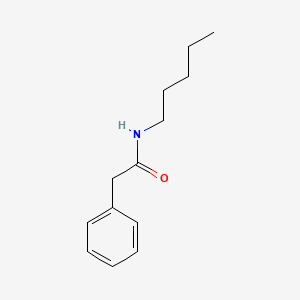
![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)

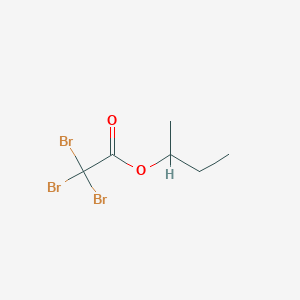
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
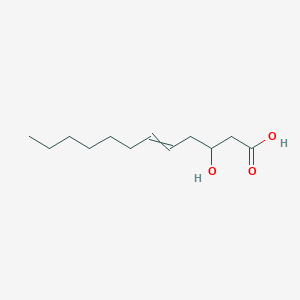
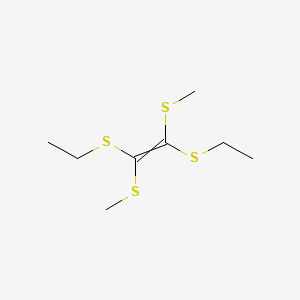
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
